molecular formula C17H10Br4N2O B12755000 Rivularin-D3 CAS No. 138779-90-5

Rivularin-D3

Cat. No.: B12755000
CAS No.: 138779-90-5
M. Wt: 577.9 g/mol
InChI Key: RZZVRVCJSJXRNY-UHFFFAOYSA-N
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Description

Rivularin-D3 is an organoheterocyclic compound belonging to the indoles and derivatives category. Its IUPAC name is 3,5-dibromo-4-(2,5-dibromo-1H-indol-3-yl)-7-methoxy-1H-indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivularin-D3 involves the bromination of indole derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as better control over reaction conditions, higher yields, and reduced environmental impact. These processes often involve the use of microreactors that allow for precise control of temperature and pressure, leading to more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Rivularin-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce de-brominated compounds .

Scientific Research Applications

Rivularin-D3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rivularin-D3 involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Rivularin-D3 can be compared with other similar compounds, such as:

This compound is unique due to its specific bromination pattern and methoxy group, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

138779-90-5

Molecular Formula

C17H10Br4N2O

Molecular Weight

577.9 g/mol

IUPAC Name

3,5-dibromo-4-(2,5-dibromo-1H-indol-3-yl)-7-methoxy-1H-indole

InChI

InChI=1S/C17H10Br4N2O/c1-24-12-5-9(19)14(15-10(20)6-22-16(12)15)13-8-4-7(18)2-3-11(8)23-17(13)21/h2-6,22-23H,1H3

InChI Key

RZZVRVCJSJXRNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1NC=C2Br)C3=C(NC4=C3C=C(C=C4)Br)Br)Br

Origin of Product

United States

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